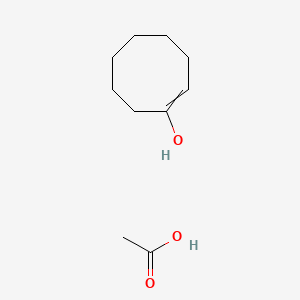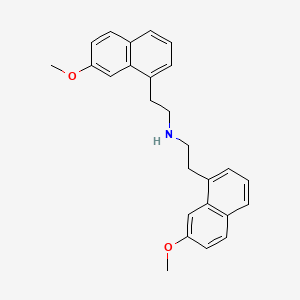
2-O-β-D-Galactopyranosyl-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-β-D-Galactopyranosyl-D-glucopyranose is a disaccharide composed of galactose and glucose. . This compound plays a crucial role in the diet of infants and is widely used in the food industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-β-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic transglycosylation reactions. For instance, β-galactosidase catalyzes the transfer of a galactose moiety from lactose to glucose, forming the disaccharide . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrially, this compound is produced from whey, a by-product of cheese manufacturing. The process involves the concentration and crystallization of lactose from whey, followed by purification steps to obtain high-purity lactose .
Analyse Chemischer Reaktionen
Types of Reactions
2-O-β-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: Lactose can be hydrolyzed into its constituent monosaccharides, glucose, and galactose, by the enzyme lactase.
Reduction: Lactose can be reduced to lactitol, a sugar alcohol used as a low-calorie sweetener.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at an optimal pH of around 6.0 and temperature of 37°C.
Oxidation: Chemical oxidation using bromine water or enzymatic oxidation using glucose oxidase.
Reduction: Catalytic hydrogenation using a metal catalyst such as nickel under high pressure.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Wissenschaftliche Forschungsanwendungen
2-O-β-D-Galactopyranosyl-D-glucopyranose has diverse applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 2-O-β-D-Galactopyranosyl-D-glucopyranose involves its hydrolysis by the enzyme lactase in the small intestine. This hydrolysis releases glucose and galactose, which are then absorbed into the bloodstream . In the colon, undigested lactose can be fermented by gut bacteria, producing short-chain fatty acids and gases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactulose: A synthetic disaccharide composed of galactose and fructose, used as a laxative.
Lactosucrose: A trisaccharide formed from lactose and sucrose, used as a prebiotic.
Epilactose: An epimer of lactose, studied for its prebiotic properties.
Uniqueness
2-O-β-D-Galactopyranosyl-D-glucopyranose is unique due to its natural occurrence in milk and its significant role in human nutrition, especially for infants. Unlike synthetic disaccharides like lactulose, lactose is naturally present in the diet and has well-established metabolic pathways .
Eigenschaften
CAS-Nummer |
16790-30-0 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.297 |
IUPAC-Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI-Schlüssel |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyme |
(3R,4S,5S,6R)-6-(Hydroxymethyl)-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,4,5-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoxazolo[4,5-g]quinoxaline](/img/structure/B569475.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)



![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
